molecular formula C17H19FN4O B10986109 [4-(4-Fluorophenyl)piperazin-1-yl](2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

[4-(4-Fluorophenyl)piperazin-1-yl](2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

Cat. No.: B10986109
M. Wt: 314.36 g/mol
InChI Key: APFUZTZJMNBLML-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazin-1-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a tetrahydrocyclopenta[c]pyrazol-3-yl)methanone moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and the fluorophenyl group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step involves the cyclization of the intermediate compounds to form the tetrahydrocyclopenta[c]pyrazol-3-yl)methanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium acetate (Pd(OAc)2). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Fluorophenyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorophenyl group makes it a useful probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicine, 4-(4-Fluorophenyl)piperazin-1-ylmethanone has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-Fluorophenyl)piperazin-1-ylmethanone stands out due to its unique combination of a fluorophenyl group and a piperazine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19FN4O

Molecular Weight

314.36 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

InChI

InChI=1S/C17H19FN4O/c18-12-4-6-13(7-5-12)21-8-10-22(11-9-21)17(23)16-14-2-1-3-15(14)19-20-16/h4-7H,1-3,8-11H2,(H,19,20)

InChI Key

APFUZTZJMNBLML-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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